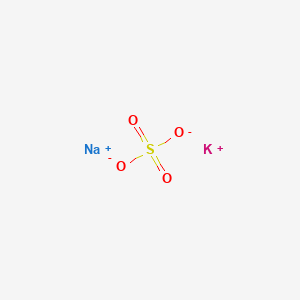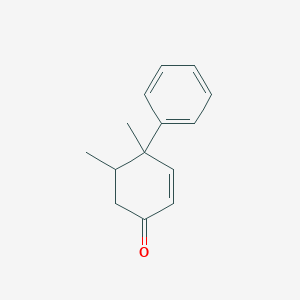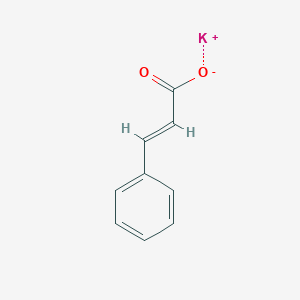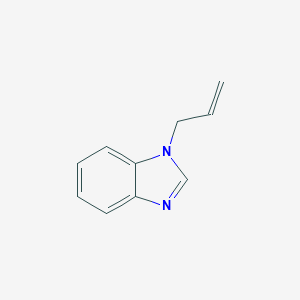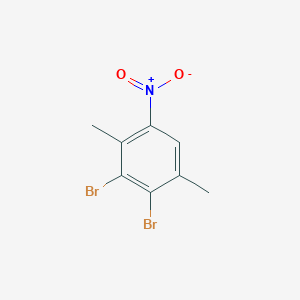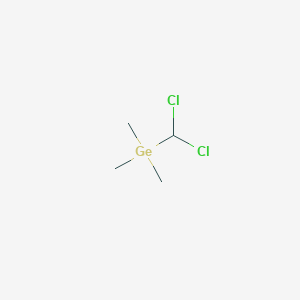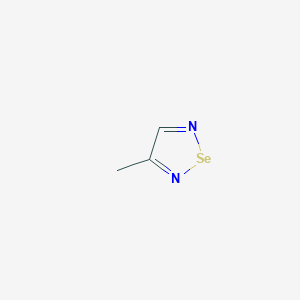
3-Methyl-1,2,5-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,5-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. It is a five-membered ring with two nitrogen atoms and one selenium atom in the ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 3-Methyl-1,2,5-selenadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Methyl-1,2,5-selenadiazole can affect several biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. It has also been shown to modulate the expression of several genes involved in inflammation and immunity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Methyl-1,2,5-selenadiazole in lab experiments is its high selectivity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can hinder its application in aqueous systems.
Future Directions
There are several future directions for the research on 3-Methyl-1,2,5-selenadiazole. One of the potential areas of application is in the development of novel antitumor agents. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the potential applications of 3-Methyl-1,2,5-selenadiazole in material science and organic synthesis should also be explored.
Synthesis Methods
The synthesis of 3-Methyl-1,2,5-selenadiazole can be achieved through several methods, including the reaction of 3-methyl-1,2,4-triazole with selenium dioxide, the reaction of 3-methyl-1,2,4-triazole with selenium powder in the presence of potassium carbonate, and the reaction of 3-methyl-1,2,4-triazole with selenium chloride in the presence of sodium methoxide.
Scientific Research Applications
3-Methyl-1,2,5-selenadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant and antimicrobial properties.
properties
CAS RN |
17505-11-2 |
|---|---|
Product Name |
3-Methyl-1,2,5-selenadiazole |
Molecular Formula |
C3H4N2Se |
Molecular Weight |
147.05 g/mol |
IUPAC Name |
3-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3 |
InChI Key |
XZWXJWDIOGQTQL-UHFFFAOYSA-N |
SMILES |
CC1=N[Se]N=C1 |
Canonical SMILES |
CC1=N[Se]N=C1 |
Other CAS RN |
17505-11-2 |
synonyms |
3-Methyl-1,2,5-selenadiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



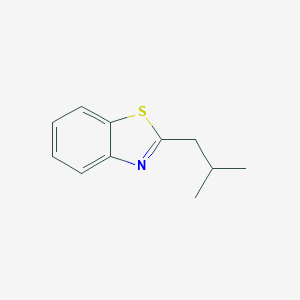
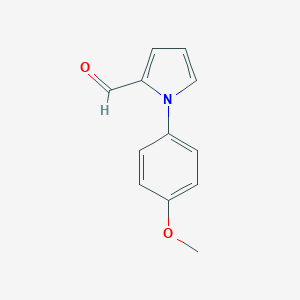
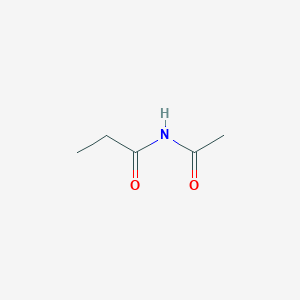
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

